molecular formula C7H6N2 B1298621 5-Methylnicotinonitrile CAS No. 42885-14-3

5-Methylnicotinonitrile

Cat. No. B1298621
CAS RN: 42885-14-3
M. Wt: 118.14 g/mol
InChI Key: VDWQWOXVBXURMT-UHFFFAOYSA-N
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Description

5-Methylnicotinonitrile is a chemical compound that has been studied in various contexts, including its role in the synthesis of energetic materials, biological activity, and as an intermediate in chemical reactions. It is related to the family of nicotinonitriles, which are derivatives of pyridine with a nitrile group attached to the ring.

Synthesis Analysis

The synthesis of 5-Methylnicotinonitrile and its derivatives has been explored in several studies. For instance, 5-Methylnicotinamide-adenine dinucleotide, a related compound, was prepared from 5-methylthionicotinamide-adenine dinucleotide by chemical conversion, which in turn was obtained by enzymic transglucosidation . Another study described the synthesis of 2-amino-4,6-diphenylnicotinonitrile using HBF4 as a catalyst, suggesting an anomeric based oxidation mechanism . Additionally, 2-chloro-5-hydroxynicotinonitrile, an intermediate in the synthesis of a hydroxylated metabolite, was synthesized via 5-amino-2-chloro-3-methylpyridine . Moreover, 2,6-diazido-4-methylnicotinonitrile derivatives were synthesized for potential use as plant growth regulators . Lastly, a method for synthesizing 5-substituted derivatives of 4-methylnicotinonitrile was reported, using 4-methyl-5-vinylnicotinonitrile as the starting material .

Molecular Structure Analysis

The molecular structure of 5-Methylnicotinonitrile derivatives has been characterized using various spectroscopic methods. For example, the binding of 5-Methylnicotinamide-adenine dinucleotide to liver alcohol dehydrogenase was investigated by X-ray diffraction methods . In another study, the structures of 2,6-diazido-4-methylnicotinonitrile derivatives were verified by mass spectrometry and 1H-NMR . These studies provide insights into the molecular configuration and potential binding interactions of 5-Methylnicotinonitrile derivatives.

Chemical Reactions Analysis

5-Methylnicotinonitrile and its derivatives participate in various chemical reactions. The Staudinger reaction was used to selectively form a tetrazolo[1,5-a]pyridine derivative from 2,6-diazido-4-methylnicotinonitrile, which could then be converted into N-(6-azido-5-cyano-4-methylpyridin-2-yl)acylamides . Additionally, the ozonization-reduction, chlorination, Wittig-reaction, and acidic hydrolyzation were employed to synthesize new 5-substituted derivatives of 4-methylnicotinonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Methylnicotinonitrile derivatives have been characterized using a variety of techniques. Differential scanning calorimetry (DSC) and bomb calorimetry were used to study the thermal stability and energetic properties of nitrogen-rich salts of 1-methyl-5-nitriminotetrazolate, a related compound . The 13C NMR data presented in another study helped characterize the structure of 2-chloro-5-fluoro-3-methylpyridine, a by-product in the synthesis of 2-chloro-5-hydroxynicotinonitrile . These studies contribute to our understanding of the stability, reactivity, and potential applications of 5-Methylnicotinonitrile derivatives in various fields.

Scientific Research Applications

Synthesis and Derivative Development

  • Synthesis of Derivatives : 5-Methylnicotinonitrile and its derivatives, such as 4-methylnicotinonitrile, are used in the synthesis of new compounds. For instance, Zhao Yi-min (2011) synthesized new 5-substituted derivatives of 4-methylnicotinonitrile, providing a basis for the development of pyridine-type alkaloids (Zhao Yi-min, 2011).

  • Antiparasitic Applications : In the realm of medicinal chemistry, derivatives of 5-methylnicotinonitrile, such as 5-aryl-1-methyl-4-nitroimidazoles, have been synthesized and shown to possess significant antiparasitic activity, suggesting potential in antimalarial drug development (Haythem A. Saadeh, I. Mosleh, M. El-Abadelah, 2009).

  • Biochemical Research : 5-Methylnicotinonitrile has been used in biochemical research to study cellular processes. For example, it has been shown to inhibit poly(ADP-ribose) synthetase, enhancing the cytotoxicity of alkylating agents and radiation in certain cells, thus serving as a tool in molecular analysis of DNA repair (N. Nduka, S. Shall, 1980).

Epigenetics and DNA Research

  • DNA Methylation Studies : In the field of epigenetics, 5-methylnicotinonitrile derivatives are crucial for understanding DNA modifications. The conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA, a key process in epigenetic regulation, has been studied using these derivatives (M. Tahiliani, Kian Peng Koh, Yinghua Shen, et al., 2009).

  • Enzymatic Reactions in Alkaloid Biosynthesis : The enzymes involved in alkaloid biosynthesis, such as the transformation of 1-methylnicotinonitrile to various pyridones, have been researched using 5-methylnicotinonitrile derivatives. This research has implications for understanding the formation of alkaloids like ricinine (T. Robinson, 1965).

Safety And Hazards

When handling 5-Methylnicotinonitrile, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of a spill or leak, keep people away and upwind .

properties

IUPAC Name

5-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWQWOXVBXURMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30962768
Record name 5-Methylpyridine-3-carbonitrile
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Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylnicotinonitrile

CAS RN

42885-14-3
Record name 5-Methyl-3-pyridinecarbonitrile
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Record name 5-Methylnicotinonitrile
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Record name 5-Methylpyridine-3-carbonitrile
Source EPA DSSTox
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Record name 5-methylnicotinonitrile
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Record name 5-METHYLNICOTINONITRILE
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Synthesis routes and methods I

Procedure details

To a suspension of 5-methyl-nicotinamide from step 2 (10.5 g, 0.077 mmol) in triethylamine (23.3 g, 0.23 mmol) and 400 mL of methylene chloride was added trifluoroacetic anhydride (21.0 g, 0.100 mmol) rapidly at 0° C. The reaction was completed after a few minutes. Water was added and the aqueous layer was extracted with methylene chloride. The combined organic layers were washed with water, brine and dried over magnesium sulfate. After filtration, the filtrate was concentrated to give 9.18 g of 3-cyano-5-methylpyridine crude, which was used in the next step without purification.
Quantity
10.5 g
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23.3 g
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400 mL
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21 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a suspension of 5-methylpyridinylcarboxamide from step 2 (10.5 g, 0.077 mol) in triethylamine (23.3 g, 0.23 mol) and 400 mL of methylene chloride was added trifluoroacetic anhydride (21.0 g, 0.100 mol) rapidly at 0° C. The reaction was completed after a few minutes. Water was added and the aqueous layer was extracted with methylene chloride. The combined organic layers were washed with water, brine and dried over magnesium sulfate. After filtration, the filtrate was concentrated to give 9.18 g of 3-cyano-5-methylpyridine crude, which was used in the next step without purification.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
MA Ismail, R Brun, T Wenzler, FA Tanious… - Journal of Medicinal …, 2004 - ACS Publications
… 6-Amino-5-methylnicotinonitrile. A mixture of 2-amino-5-bromo-3-methylpyridine (15.49 g, 82.8 mmol) and Cu(1)CN (9.27 g, 103.5 mmol) in DMF (160 mL) was heated at 150 C for 24 h. …
Number of citations: 142 pubs.acs.org
JP SAMAMA, AD WRIXON… - European Journal of …, 1981 - Wiley Online Library
… The salts of 5-methylnicotinonitrile (I), 5-methylthionicotinamide (2) and 5-methylnicotinamide were reduced by sodium dithionite to the 1,4-dihydropyridine as shown by the ultraviolet …
Number of citations: 27 febs.onlinelibrary.wiley.com
FA Abulwerdi, MD Shortridge… - Journal of medicinal …, 2016 - ACS Publications
… Synthesized using a similar procedure used to prepare 25 except using 2-chloro-5-methylnicotinonitrile, 30b. Precipitated solid was filtered, rinsed with cold n-butanol, and dried in …
Number of citations: 86 pubs.acs.org
GP Vallerini, L Amori, C Beato, M Tararina… - Journal of Medicinal …, 2013 - ACS Publications
3-Hydroxyanthranilic acid 3,4-dioxygenase (3-HAO) is the enzyme responsible for the production of the neurotoxic tryptophan metabolite quinolinic acid (QUIN). Elevated brain levels of …
Number of citations: 15 pubs.acs.org
JJ Baldwin, AW Raab, GS Ponticello - The Journal of Organic …, 1978 - ACS Publications
Registry No.—lc, 36455-21-7; 2a, 2107-70-2; 2c, 36418-96-9; 2e, 1135-15-5; 3c, 20872-69-9; 3d, 65899-35-6; 4a, 20944-14-3; 4b, 30034-51-6; 4c, 65899-36-7; 4d HC1, 65899-37-8; 4e…
Number of citations: 46 pubs.acs.org
H Ma, Q Chen, F Zhu, J Zheng, J Li, H Zhang… - European Journal of …, 2018 - Elsevier
… 2-Bromo-5-methylnicotinonitrile was converted to intermediate 6b in the presence of NBS and BPO. Intermediate 6b was substituted with NaN 3 and reduced with PPh 3 to afford amine …
Number of citations: 8 www.sciencedirect.com
AR Longstreet, D Rivalti… - The Journal of Organic …, 2015 - ACS Publications
… When phthalic anhydride is used as an additive to synthesize 2-bromo-5-methylnicotinonitrile (5a) from 3a, the overall yield of these two steps is 53% (Scheme 4). This is an …
Number of citations: 19 pubs.acs.org
MA Ismail, DW Boykin - Synthetic Communications®, 2011 - Taylor & Francis
… The same procedure described for preparation of 2a was used starting with 6-amino-5-methylnicotinonitrile instead of 6-aminonicotinonitrile. Yield 68% as off-white needles, mp 213–…
Number of citations: 13 www.tandfonline.com
GP Vallerini - 2013 - repository.unipr.it
A complex network of central synaptic transmission is regulated, in vertebrates, by simple amino acids: GABA, with inhibitory effects, and glutamate, the most abundant excitatory amino …
Number of citations: 3 www.repository.unipr.it
JI Seeman, HV Secor, CG Chavdarian… - The Journal of …, 1981 - ACS Publications
The stereoselectivity of iodomethylation of nicotine and seven nicotine analogues having pyridine alkyl groups was determined by using 13C NMR. Alkylation at the pyridine (N) and at …
Number of citations: 39 pubs.acs.org

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